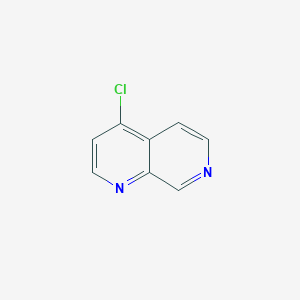

4-Chloro-1,7-naphthyridine

Description

Development of Pharmaceutical Scaffolds and Intermediates

4-Chloro-1,7-naphthyridine is primarily utilized as an intermediate, a starting point for the synthesis of more elaborate compounds.

The true value of this compound lies in its function as a versatile building block for creating Active Pharmaceutical Ingredients (APIs). The chlorine atom at the 4-position is an effective leaving group, making the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. This chemical reactivity allows for the introduction of various functional groups, which is a key strategy in drug development.

For instance, the chlorine can be displaced by nucleophiles like amines or alkoxides to generate new derivatives. smolecule.com This process is fundamental to building a library of related compounds that can be tested for biological activity. A notable application is in the synthesis of kinase inhibitors, a class of drugs often used in cancer therapy. nih.gov The 1,7-naphthyridine (B1217170) scaffold can be elaborated into potent and selective inhibitors of specific kinases, such as the p38 mitogen-activated protein (MAP) kinase. nih.gov

The 1,7-naphthyridine framework is a structural motif found within certain classes of naturally occurring polycyclic alkaloids. While direct, single-step syntheses of these natural products from this compound are not commonly documented, its role as a foundational scaffold is significant. Synthetic chemists can utilize it to construct the core ring system of complex alkaloids in a modular fashion. nih.gov This approach allows for the systematic assembly of intricate molecular architectures, which is crucial for both the total synthesis of natural products and the creation of novel, medicinally relevant scaffolds. nih.gov

Properties

IUPAC Name |

4-chloro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVRJQIPHNERBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=NC=CC(=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483504 | |

| Record name | 4-Chloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16287-97-1 | |

| Record name | 4-Chloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1,7-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Chloro 1,7 Naphthyridine and Its Derivatives

Direct Synthesis Approaches to the 1,7-Naphthyridine (B1217170) Scaffold

The formation of the fundamental 1,7-naphthyridine ring system is a critical first step in many synthetic routes. This can be accomplished through several established cyclization reactions.

Cyclization Reactions for 1,7-Naphthyridine Formation

Cyclization reactions are a cornerstone in the synthesis of heterocyclic systems, including the 1,7-naphthyridine scaffold. These reactions typically involve the formation of one or more rings from an acyclic precursor.

The Friedländer synthesis is a well-established and versatile method for the formation of quinoline (B57606) and naphthyridine derivatives. wikipedia.orgjk-sci.com It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.org This reaction can be catalyzed by acids or bases. jk-sci.com Adaptations of this reaction have been developed to improve yields and expand its applicability to a wider range of substrates. For instance, various catalysts, including trifluoroacetic acid, toluenesulfonic acid, and iodine, have been employed to facilitate the reaction. wikipedia.org The reaction is valued for its operational simplicity and the ready availability of starting materials. jk-sci.com

The general mechanism of the Friedländer reaction can proceed through two primary pathways. The first involves an aldol (B89426) addition between the 2-amino substituted carbonyl compound and the second carbonyl compound, followed by dehydration and subsequent cyclization through imine formation. The second pathway begins with the formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination to yield the final product. wikipedia.org

Table 1: Key Aspects of the Friedländer Synthesis

| Feature | Description |

|---|---|

| Reactants | 2-Aminoaryl aldehydes/ketones and compounds with an α-active hydrogen. jk-sci.com |

| Products | Quinolines and their derivatives, including naphthyridines. jk-sci.com |

| Catalysts | Acids (e.g., acetic acid, hydrochloric acid) or bases (e.g., sodium hydroxide, pyridine). jk-sci.com |

| Reaction Type | Condensation and intramolecular cyclization. jk-sci.com |

| Solvents | Commonly used solvents include ethanol, methanol, and DMF. jk-sci.com |

| Temperature | Typically carried out under reflux conditions (80–120 °C). jk-sci.com |

Acid-catalyzed cyclization reactions represent another important strategy for the synthesis of the 1,7-naphthyridine scaffold. These methods often utilize strong acids to promote the intramolecular ring closure of suitably substituted precursors. For example, enantioselective Brønsted acid-catalyzed N-acyliminium cyclization cascades have been developed to produce complex heterocyclic structures with high enantiomeric excess. nih.gov These reactions can be highly atom-efficient and are often simple to perform. nih.gov One-pot procedures combining ring-opening, cyclization, and oxidation steps under acidic conditions have also been reported for the synthesis of related nitrogen-containing heterocycles. acs.org

Preparation from Halopyridines via Sequential Reactions

The 1,7-naphthyridine scaffold can also be constructed starting from halopyridines through a sequence of reactions. This approach offers a flexible route to a variety of substituted naphthyridines. For instance, a method for synthesizing 1,7-naphthyridine derivatives begins with 2-chloro-3-aminopyridine. google.com This starting material undergoes protection of the amino group, followed by a hydroformylation reaction under alkaline conditions. google.com The resulting intermediate then undergoes a cyclization reaction with an acrylate (B77674) compound in the presence of a Lewis acid to form the 1,7-naphthyridine ring system. google.com Another strategy involves the use of 2,6-dichloropyridines, which can be transformed into fused nitrogen-containing rings, including those with a pyridine (B92270) nucleus, through free-radical xanthate-mediated cyclization. acs.org

Introduction of the Chlorine Moiety

Once the 1,7-naphthyridine scaffold is formed, or if a suitable precursor is available, the next critical step is the introduction of the chlorine atom at the 4-position.

Chlorination of Naphthyridine N-oxides

A common and effective method for introducing a chlorine atom onto the naphthyridine ring is through the chlorination of a corresponding N-oxide derivative. The formation of the N-oxide activates the heterocyclic ring, facilitating nucleophilic substitution. Deoxygenative chlorination of pyridine N-oxides is a known transformation that can be achieved using various chlorinating agents. researchgate.net For the synthesis of 4-chloro-1,7-naphthyridine, 1,7-naphthyridin-4(1H)-one is often used as a precursor. This compound can be chlorinated using phosphorus oxychloride (POCl₃) at elevated temperatures, such as 95°C, to yield this compound.

Table 2: Chlorination of 1,7-Naphthyridin-4(1H)-one

| Parameter | Details |

|---|---|

| Starting Material | 1,7-Naphthyridin-4(1H)-one |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |

| Reaction Temperature | 95°C |

| Reaction Time | 90 minutes |

| Yield | Approximately 60% |

| Purification | Sublimation and recrystallization from cyclohexane (B81311) |

Chlorination of Hydroxy-1,7-naphthyridines (e.g., using POCl₃)

A primary and widely adopted method for the synthesis of this compound is the deoxychlorination of the corresponding hydroxy-naphthyridine precursor, 1,7-naphthyridin-4(1H)-one. This transformation is commonly achieved using phosphorus oxychloride (POCl₃), a powerful chlorinating and dehydrating agent.

The reaction typically involves heating the hydroxy-naphthyridine substrate in neat phosphorus oxychloride, or occasionally with a high-boiling point solvent. The mechanism proceeds via the initial formation of a phosphate (B84403) ester intermediate, which is subsequently attacked by a chloride ion, leading to the displacement of the phosphate group and formation of the chloro-derivative. This method is a staple in heterocyclic chemistry for converting cyclic amide (lactam) functionalities into their corresponding chloro-aza-aromatic systems. organic-chemistry.orgwikipedia.org

A specific protocol for the synthesis of this compound involves heating 1,7-naphthyridin-4(1H)-one with phosphorus oxychloride at 95°C for 90 minutes, which affords the desired product in a 60% yield after purification. nih.gov The use of equimolar amounts of POCl₃ under solvent-free conditions in a sealed reactor represents a more modern, greener approach that is applicable to large-scale preparations of various chloro-heterocycles. wikipedia.orgorganic-chemistry.org

Table 1: Synthesis of this compound via Chlorination

| Precursor | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1,7-Naphthyridin-4(1H)-one | POCl₃ | 95°C, 90 min | 60% | nih.gov |

Advanced Synthetic Transformations for this compound Functionalization

The chlorine atom at the C4-position of the 1,7-naphthyridine ring is an excellent leaving group, making it a key handle for introducing a wide array of functional groups. This reactivity is primarily driven by the electron-withdrawing nature of the ring nitrogen atoms, which activates the C4-position towards nucleophilic attack.

Nucleophilic Substitution Reactions at the Chlorine Atom

Nucleophilic aromatic substitution (SNAr) is a principal pathway for the functionalization of this compound. The reaction mechanism involves the addition of a nucleophile to the electron-deficient carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.comyoutube.com

The reaction of this compound with primary and secondary amines (aminolysis) is a direct method to synthesize 4-amino-1,7-naphthyridine derivatives. These reactions are typically performed by heating the chloro-heterocycle with an excess of the desired amine, either neat or in a suitable high-boiling point solvent. The nucleophilic amine attacks the C4 position, leading to the displacement of the chloride. nih.govyoutube.com While specific examples for this compound are not extensively detailed in the provided literature, this reaction is a well-established transformation for analogous systems like 4-chloroquinolines and other chloro-aza-heterocycles. nih.gov For instance, high-temperature nucleophilic aromatic substitution has been used to react 9-chloro-1,2,3,4-tetrahydroacridine (B1265563) with diamines in refluxing 1-pentanol. nih.gov

Table 2: Representative Aminolysis Reactions on Chloro-Heterocycles

| Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Chloro-heterocycles | Primary/Secondary Amines | High Temperature (e.g., refluxing 1-pentanol) | Amino-heterocycles | nih.gov |

| 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Various amines | PEG 400, 120°C, 5 min | 4-amino derivatives | nih.gov |

The chlorine atom can be readily displaced by oxygen nucleophiles, such as alcohols or alkoxides, to furnish 4-alkoxy-1,7-naphthyridines. These reactions are typically carried out under basic conditions to generate the more potent alkoxide nucleophile. A documented example is the methanolysis of this compound with sodium methoxide (B1231860), which yields 4-methoxy-1,7-naphthyridine. nih.gov This conversion alters the electronic properties and can improve the solubility of the parent compound. nih.gov

Table 3: Alcoholysis of this compound

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Sodium Methoxide (in Methanol) | 4-Methoxy-1,7-naphthyridine | 25% | nih.gov |

Similarly, sulfur nucleophiles like thiols or thiolate anions can displace the chlorine atom to form 4-thioether-1,7-naphthyridine derivatives. These reactions proceed via the same SNAr mechanism. The reactivity of thiols with electron-deficient chloro-heterocycles is well-documented. For example, the reaction of 4-chloro-7-nitrobenzofurazan (B127121) with thiol compounds proceeds readily, initially forming a Meisenheimer-type complex before yielding the 4-thio derivative. nih.govnih.gov In other systems, such as 3-chloro-1,2,4-thiadiazoles, a remarkable reactivity towards thiols in aqueous solution has been observed, highlighting the efficiency of this substitution process for creating C-S bonds in heterocyclic scaffolds. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for modern organic synthesis, allowing for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org For this compound, these reactions provide access to a vast chemical space that is often inaccessible through classical SNAr chemistry. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the chloro-naphthyridine to a Pd(0) catalyst, transmetalation with a coupling partner (e.g., an organoboron, organotin, or organozinc reagent), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. masterorganicchemistry.com

Prominent examples of these transformations include:

Suzuki-Miyaura Coupling: This reaction pairs the chloro-heterocycle with an organoboron reagent (boronic acid or ester) to form a new C-C bond. organic-chemistry.orgresearchgate.net It is widely used to introduce aryl or vinyl groups. The reaction requires a base to activate the boronic acid. organic-chemistry.org The Suzuki coupling has been successfully applied to complex chloro-naphthyridine derivatives in the synthesis of pharmaceutical drug candidates. researchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between this compound and a terminal alkyne, creating an alkynyl-substituted naphthyridine. organic-chemistry.orgwikipedia.orglibretexts.org The reaction is typically co-catalyzed by copper(I) salts and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a modern alternative to classical aminolysis for forming C-N bonds. It couples the chloro-heterocycle with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org A key advantage is its often milder reaction conditions and broader substrate scope compared to traditional SNAr methods, allowing for the coupling of even weakly nucleophilic amines. nih.govwikipedia.org The development of specialized, sterically hindered phosphine (B1218219) ligands has been crucial to the success and broad applicability of this reaction. wikipedia.org

Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Chloro-Heterocycle Functionalization

| Reaction Name | Coupling Partner | Bond Formed | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagents | C(sp²)–C(sp²), C(sp²)–C(sp³) | Stable, low-toxicity reagents; requires base. organic-chemistry.org |

| Sonogashira | Terminal Alkynes | C(sp²)–C(sp) | Co-catalyzed by Cu(I); mild conditions. organic-chemistry.orgwikipedia.org |

| Buchwald-Hartwig | Primary/Secondary Amines | C(sp²)–N | Broad amine scope; uses specialized ligands. wikipedia.orgorganic-chemistry.org |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoborane (like a boronic acid or ester) and a halide or triflate. libretexts.orgyonedalabs.com This reaction is a cornerstone of modern synthetic chemistry due to its high functional group tolerance and the relatively low toxicity of its boron-based reagents. libretexts.orgorganic-chemistry.org The general catalytic cycle involves three main steps: oxidative addition of the halide to a Pd(0) complex, transmetalation with the organoborane in the presence of a base, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

For substrates like this compound, the electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step. yonedalabs.com However, challenges can arise in heteroaryl couplings, including poor solubility of starting materials and potential catalyst deactivation by the Lewis-basic nitrogen atoms in the naphthyridine ring. nih.gov

A simple and efficient catalytic system using a 4-aminoantipyrine-Pd(II) complex has been shown to be highly active for the Suzuki-Miyaura coupling of various aryl halides under mild, open-air conditions in ethanol. nih.gov Optimization strategies for difficult heteroaryl couplings often involve the use of specific boronic esters (e.g., neopentyl esters), soluble bases like potassium trimethylsilanolate (TMSOK), and additives such as trimethyl borate (B1201080), which can enhance reaction rates and prevent catalyst poisoning. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling This table is illustrative, based on typical conditions for heteroaryl coupling.

| Component | Example Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Electrophile | This compound | The heterocyclic core to be functionalized. | yonedalabs.com |

| Nucleophile | Arylboronic acid or neopentyl heteroarylboronic ester | Provides the new carbon-based substituent. | libretexts.orgnih.gov |

| Catalyst | Pd(PPh₃)₄, 4-AAP-Pd(II) complex | Facilitates the C-C bond formation. | libretexts.orgnih.gov |

| Base | K₂CO₃ (aq), KOt-Bu, TMSOK | Activates the boronic acid/ester for transmetalation. | nih.govnih.govelsevierpure.com |

| Solvent | Ethanol, Dioxane, THF, Toluene | Solubilizes reactants and catalyst. | yonedalabs.comnih.gov |

| Additive | Trimethyl borate | Enhances rate and prevents catalyst deactivation. | nih.gov |

Stille Cross-Coupling

The Stille reaction is another powerful palladium-catalyzed cross-coupling method that joins an organotin compound (organostannane) with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org This reaction is noted for its broad scope, as organostannanes are stable to air and moisture, and it tolerates a wide variety of functional groups. libretexts.org The R¹ group attached to the tin is typically sp²-hybridized, such as a vinyl or aryl group. wikipedia.org

The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. libretexts.org For a substrate like this compound, the Stille reaction provides a reliable route for introducing diverse substituents. However, a significant drawback of this method is the high toxicity of the organotin reagents and byproducts, which can complicate purification and handling. organic-chemistry.org

A variation of this method is the Stille-carbonylative cross-coupling, which introduces a carbonyl group between the two coupling partners by carrying out the reaction under an atmosphere of carbon monoxide. wikipedia.org

Table 2: Key Components in Stille Cross-Coupling This table is illustrative, based on general principles of the Stille reaction.

| Component | Example Reagent | Role in Reaction | Reference |

|---|---|---|---|

| Electrophile | This compound | Provides the heterocyclic scaffold. | wikipedia.org |

| Nucleophile | R-Sn(Alkyl)₃ (e.g., Aryl-SnBu₃) | The organotin reagent that transfers the R group. | wikipedia.org |

| Catalyst | Pd(PPh₃)₄, Pd(dba)₂ | The palladium(0) source for the catalytic cycle. | libretexts.org |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium center. | libretexts.org |

| Solvent | Toluene, THF, DMF | Provides the reaction medium. | yonedalabs.com |

Regioselective Direct Ring Metalation and Quenching with Electrophiles

Direct ring metalation is a powerful strategy for C-H functionalization, allowing for the introduction of substituents without pre-functionalized starting materials like halides. In a study on a related system, 4-bromobenzo[c] libretexts.orgresearchgate.netnaphthyridine, regioselective metalation was achieved at the C-5 position. beilstein-journals.org This was accomplished using the bulky, non-nucleophilic amide base TMPMgCl∙LiCl at low temperatures (−40 °C). beilstein-journals.org The choice of base was critical to prevent undesired side reactions, such as addition to the C-N double bond or a bromo-lithium exchange, which could occur with alkyllithium bases. beilstein-journals.org

After the metalation creates a nucleophilic site on the ring, the resulting intermediate can be "quenched" with a variety of electrophiles to install different functional groups. This two-step process provides a versatile route to a range of substituted derivatives that can serve as building blocks for more complex molecules. beilstein-journals.org

Table 3: Regioselective Metalation of 4-Bromobenzo[c] libretexts.orgresearchgate.netnaphthyridine

| Starting Material | Base | Quenching Electrophile | Product Type | Reference |

|---|---|---|---|---|

| 4-bromobenzo[c] libretexts.orgresearchgate.netnaphthyridine | TMPMgCl∙LiCl | (Hetero)aromatic aldehydes | Secondary alcohols | beilstein-journals.org |

| 4-bromobenzo[c] libretexts.orgresearchgate.netnaphthyridine | TMPMgCl∙LiCl | D₂O | Deuterated product (at C-5) | beilstein-journals.org |

Rearrangement Reactions Involving 2,7-Naphthyridine (B1199556) Derivatives

Intramolecular rearrangements offer a pathway to novel heterocyclic structures that may be difficult to access through other means. A notable example is a Smiles-type rearrangement observed in the 2,7-naphthyridine series. researchgate.netmdpi.com This process can be triggered during the nucleophilic substitution of a chlorine atom in certain 1-amino-3-chloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles. mdpi.com

The key conditions for this rearrangement to occur are:

The presence of a cyclic aliphatic amine at the C-1 position of the 2,7-naphthyridine ring. mdpi.com

The presence of a primary amine at the C-3 position. mdpi.com

This reaction leads to the formation of 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones. mdpi.com The reaction's speed and success are influenced by steric factors, such as the nature of the substituent at the 7-position (e.g., methyl vs. benzyl) and the type of cyclic amine at C-1. researchgate.netmdpi.com

Table 4: Examples of Rearrangement in the 2,7-Naphthyridine Series

| Starting Compound Class | Key Reagents | Reaction Conditions | Product Class | Reference |

|---|---|---|---|---|

| 1-Amino-3-chloro-7-alkyl-tetrahydro-2,7-naphthyridine-4-carbonitriles | Primary amines (boiling point > 145 °C) | Heating in amine as solvent | 6,8-Diamino-2-alkyl-2,7-naphthyridin-1-ones | mdpi.com |

| 1-Amino-3-[(2-hydroxyethyl)thio]-tetrahydro-2,7-naphthyridine-4-carbonitriles | Potassium carbonate in DMF | Heating at 85-100 °C | 1-Amino-3-oxo-tetrahydro-2,7-naphthyridines (via Smiles rearrangement) | mdpi.com |

Optimization Strategies for Low-Yielding Reactions

Achieving high yields in the synthesis of complex heterocycles like this compound derivatives can be challenging. Several factors, including catalyst deactivation, poor substrate solubility, and competing side reactions, can lead to low product conversion. nih.gov

For palladium-catalyzed reactions such as the Stille and Suzuki-Miyaura couplings, systematic optimization is key. For instance, in challenging heteroaryl Suzuki-Miyaura couplings, a strong dependence on the base loading was observed; using super-stoichiometric amounts of a strong base like TMSOK in slow reactions led to catalyst deactivation and incomplete conversion. nih.gov

A successful optimization strategy involved the addition of trimethyl borate as a reaction additive. This additive was found to enhance reaction rates through several mechanisms:

Solubilizing boronate complexes: It helps keep the active boron species in solution. nih.gov

Preventing catalyst poisoning: It can buffer the palladium catalyst from deactivation by the heteroatoms in the substrate. nih.gov

Buffering excess base: It mitigates the inhibitory effect of using too much of a strong base. nih.gov

In other systems, like the direct metalation of 4-bromobenzo[c] libretexts.orgresearchgate.netnaphthyridine, optimization attempts showed that simply increasing the amount of base, reaction time, or temperature did not improve the yield, indicating that a more fundamental limitation had been reached under those specific conditions. beilstein-journals.org

Reactivity and Mechanistic Investigations of 4 Chloro 1,7 Naphthyridine

Reaction Pathways and Kinetics of Substitution Reactions

The principal reaction pathway for 4-chloro-1,7-naphthyridine involves the displacement of the chloride ion by a nucleophile. This typically proceeds through a two-step addition-elimination mechanism, characteristic of SNAr reactions. In the initial, rate-determining step, the nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the aromatic ring system. In the subsequent, faster step, the chloride ion is expelled, and the aromaticity of the naphthyridine ring is restored.

Common nucleophiles that readily react with this compound include amines, alkoxides, and thiolates. For instance, the reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of 4-hydrazino-1,7-naphthyridine. This reaction is a key step in the synthesis of the parent 1,7-naphthyridine (B1217170), which is obtained by the subsequent oxidation of the hydrazino derivative.

While specific kinetic data for the substitution reactions of this compound are not extensively documented in readily available literature, the kinetics are expected to follow second-order rate laws, being first order with respect to both the substrate and the nucleophile. The rate of reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

Table 1: Representative Substitution Reactions of this compound

| Nucleophile | Reagent | Product |

| Hydrazine | Hydrazine hydrate (N2H4·H2O) | 4-Hydrazino-1,7-naphthyridine |

| Methoxide (B1231860) | Sodium methoxide (NaOCH3) | 4-Methoxy-1,7-naphthyridine |

| Ammonia | Ammonia (NH3) | 4-Amino-1,7-naphthyridine |

Influence of Substituent Effects on Reactivity

The reactivity of the this compound scaffold can be significantly modulated by the presence of additional substituents on the naphthyridine ring. The electronic properties of these substituents play a crucial role in either activating or deactivating the ring towards nucleophilic attack.

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, when present on the 1,7-naphthyridine ring, are expected to enhance the rate of nucleophilic substitution. By further delocalizing the negative charge in the Meisenheimer intermediate, these groups stabilize this key intermediate and the preceding transition state, thereby lowering the activation energy of the reaction. The activating effect is generally more pronounced when the EWG is located at positions that can effectively participate in resonance delocalization with the reaction center (i.e., ortho and para positions relative to the C4 carbon).

Conversely, electron-donating groups (EDGs) , such as amino (-NH2) or methoxy (B1213986) (-OCH3) groups, are anticipated to decrease the rate of nucleophilic substitution. These groups increase the electron density on the aromatic ring, making it less electrophilic and thus less susceptible to attack by nucleophiles. Furthermore, EDGs can destabilize the negatively charged Meisenheimer intermediate, leading to a higher activation energy for the reaction.

A quantitative analysis of these substituent effects can often be achieved through linear free-energy relationships, such as the Hammett equation. However, specific Hammett plot data for the substitution reactions of this compound derivatives are not widely reported.

Table 2: Predicted Influence of Substituents on the Rate of Nucleophilic Substitution of this compound

| Substituent Type | Example | Position on Ring | Predicted Effect on Reaction Rate |

| Electron-Withdrawing | -NO2 | 2, 5, 6, 8 | Increase |

| Electron-Donating | -NH2 | 2, 5, 6, 8 | Decrease |

Theoretical Studies on Reaction Mechanisms

Computational chemistry provides valuable insights into the mechanistic details of the substitution reactions of this compound. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to model the reaction pathway, including the structures and energies of reactants, transition states, and intermediates.

Theoretical studies can elucidate the geometry of the Meisenheimer complex, confirming its tetrahedral nature at the C4 carbon. Furthermore, the energy profile of the reaction can be calculated, providing estimates for the activation barriers of the addition and elimination steps. These calculations can confirm that the formation of the Meisenheimer complex is indeed the rate-determining step, as it is associated with a higher energy barrier compared to the subsequent loss of the chloride ion.

Calculations of the electron density distribution in the ground state of this compound can pinpoint the electrophilic nature of the C4 position, supporting its susceptibility to nucleophilic attack. For the parent 1,7-naphthyridine, semi-empirical calculations have been used to predict the order of electrophilicity of the different carbon positions. Such theoretical approaches can be extended to substituted derivatives to predict how substituents will influence the charge distribution and, consequently, the reactivity of the molecule.

Table 3: Key Parameters from Theoretical Studies of SNAr Reactions

| Parameter | Information Provided |

| Geometry Optimization | Structures of reactants, transition states, and intermediates (e.g., Meisenheimer complex). |

| Energy Calculations | Reaction energy profiles, activation barriers, and reaction thermodynamics. |

| Charge Distribution Analysis | Identification of electrophilic and nucleophilic centers, prediction of reactivity. |

Applications in Medicinal Chemistry Research and Drug Discovery

Exploration of Biological Activities

Anticancer Potential

Naphthyridine derivatives have shown significant promise as anticancer agents, with some compounds advancing to clinical trials. nih.gov Their anticancer effects are often mediated through the inhibition of key cellular processes involved in cancer cell proliferation and survival. nih.gov

A major focus of anticancer drug discovery is the development of kinase inhibitors. Several derivatives of naphthyridine have been identified as potent inhibitors of various kinases implicated in cancer. While specific studies on 4-chloro-1,7-naphthyridine are part of broader research, the general class of naphthyridines has been shown to inhibit kinases such as:

MET

Aurora Kinases

Flt-3

VEGFR-3

EGFR

c-Kit

PDE4D

PDE5

The ability to inhibit these kinases can disrupt signaling pathways that are crucial for tumor growth, angiogenesis, and metastasis.

Derivatives of naphthyridines have demonstrated cytotoxicity against a range of human cancer cell lines. nih.gov Research on related naphthyridine compounds has shown activity against cell lines including:

A549 (Lung carcinoma) nih.gov

HeLa (Cervical cancer) nih.gov

MCF-7 (Breast cancer) mdpi.comresearchgate.net

HepG2 (Hepatocellular carcinoma)

HT-29 (Colon adenocarcinoma) researchgate.net

MIAPaCa-2 (Pancreatic cancer)

U87MG (Glioblastoma)

For example, certain naphthyridine derivatives have shown potent cytotoxicity against HeLa cells, with some compounds being more effective than the established anticancer agent colchicine. nih.gov The cytotoxic effects are often evaluated using assays like the MTT assay to determine the concentration required to inhibit cell growth by 50% (IC50). nih.govresearchgate.net

Table 1: Cytotoxic Activity of Naphthyridine Derivatives against Various Cancer Cell Lines This table is representative of the types of data generated in studies on naphthyridine derivatives and may not be specific to this compound itself.

| Compound Type | Cell Line | Cancer Type | Reported Activity |

|---|---|---|---|

| Naphthyridine Derivative | HeLa | Cervical Cancer | Potent cytotoxicity, some more so than colchicine. nih.gov |

| Naphthyridine Derivative | HL-60 | Leukemia | Significant cytotoxic activity observed. nih.gov |

| Naphthyridine Derivative | PC-3 | Prostate Cancer | Demonstrated cytotoxic effects. nih.gov |

| Stilbenoid (BCS) | A549 | Lung Cancer | IC50 of 0.03 microM. nih.gov |

| Ethyl acetate (B1210297) extract of Ballota hirsuta Benth | MCF-7 | Breast Cancer | IC50 of 49.3 µg/mL in 2D model. mdpi.com |

| Propyl-cannabinol allyldimethylsilyl ether (PCAE) | HT29 | Colon Cancer | Showed significant growth inhibition. researchgate.net |

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis (programmed cell death) and/or causing cell cycle arrest. nih.govmdpi.comnih.gov Research on various anticancer compounds, including those with heterocyclic structures similar to naphthyridines, has shown that they can trigger apoptosis through various cellular pathways. nih.govmdpi.com This often involves the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov

Furthermore, these compounds can cause cancer cells to arrest at specific phases of the cell cycle, preventing their proliferation. nih.govmdpi.com For instance, some stilbenoid compounds have been shown to induce cell cycle arrest at the G2/M phase in lung cancer cells, which is then followed by apoptosis. nih.gov This is often associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases. nih.gov While direct studies on this compound are part of this broader research effort, the induction of apoptosis and cell cycle arrest are key areas of investigation for novel anticancer agents. nih.gov

Antiviral Activity

The naphthyridine scaffold has been a subject of interest in the search for novel antiviral agents. While direct studies on this compound are not extensively reported in publicly available research, the broader class of naphthyridine derivatives has shown promise against various viruses. Research into different isomers, such as 1,5- and 1,8-naphthyridines, provides insight into the potential of this heterocyclic system in antiviral drug discovery. researchgate.net

Activity against Hepatitis C Virus (HCV)

The quest for effective treatments for Hepatitis C, a significant cause of chronic liver disease, has driven the exploration of diverse chemical scaffolds. nih.gov While specific research on this compound's anti-HCV activity is not prominent, related naphthyridine structures have been investigated. For instance, derivatives of 1,5-naphthyridine (B1222797) have been synthesized and evaluated as potential inhibitors of HCV. These studies, although not directly involving the 1,7-naphthyridine (B1217170) isomer, underscore the potential of the general naphthyridine framework as a basis for the development of novel anti-HCV agents.

Activity against Herpes Simplex Virus type-1 (HSV-1)

Herpes Simplex Virus type-1 (HSV-1) infections are widespread and can lead to a range of conditions from cold sores to more severe diseases, particularly in immunocompromised individuals. nih.gov The search for new antiviral drugs is fueled by the emergence of resistance to existing therapies. nih.gov In this context, various heterocyclic compounds, including naphthoquinones and their derivatives, have demonstrated anti-HSV-1 activity. nih.govnih.gov While research specifically detailing the anti-HSV-1 properties of this compound is limited, studies on related alkaloids have shown potent antiviral activity against HSV-1. For example, a new alkaloid, 8,9-dimethoxy-4-methyl-4H-benzo[de] nih.govCurrent time information in Bangalore, IN.naphthyridine, and the known demethyloxyaaptamine have demonstrated significant antiviral effects against HSV-1 with low toxicity to host cells, suggesting they may selectively inhibit virus replication. researchgate.net

Neuroprotection and Neurological Disorder Research

Derivatives of the naphthyridine core structure are being actively investigated for their potential in treating a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and depression. nih.govmdpi.com The versatility of the naphthyridine scaffold allows for chemical modifications that can modulate the activity of key receptors in the central nervous system.

Anticonvulsant Activity

Research into new antiepileptic drugs (AEDs) is ongoing due to the limitations of current treatments for some patients. nih.gov In this area, derivatives of 2,7-naphthyridine (B1199556) have shown significant promise. A series of piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines, synthesized from 1-amino-3-chloro-2,7-naphthyridines, were evaluated for their anticonvulsant properties. nih.gov

Several of these compounds demonstrated notable activity in preclinical models. Specifically, compounds were tested for their ability to protect against seizures induced by pentylenetetrazole (PTZ) and thiosemicarbazide (B42300) (TSC). nih.gov The diphenylmethyl-substituted piperazine (B1678402) derivatives of both pyrazolo[3,4-c]-2,7-naphthyridines and pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines were found to be particularly effective. nih.gov In the thiosemicarbazide-induced seizure model, which is sensitive to drugs affecting GABAergic neurotransmission, several compounds increased the latency to seizures, with some being more effective than the reference drug ethosuximide. nih.gov

| Compound | Substitution Pattern | Anticonvulsant Activity (TSC test, % increase in latency) |

|---|---|---|

| Compound 3i | Pyrazolo[3,4-c]-2,7-naphthyridine with diphenylmethylpiperazine | 100% |

| Compound 4a | Pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridine with methylpiperazine | 80% |

| Compound 4i | Pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridine with diphenylmethylpiperazine | 100% |

| Ethosuximide (Reference) | - | 60% |

Psychotropic Effects (Sedative, Anti-anxiety, Antidepressive)

The same series of 2,7-naphthyridine derivatives were also assessed for their psychotropic effects. nih.gov The open field test was used to evaluate sedative properties, while the elevated plus-maze (EPM) test was employed to screen for anti-anxiety effects. The forced swimming test was used to assess potential antidepressant activity. nih.gov

The results indicated that several compounds possess a favorable profile of high anticonvulsant and psychotropic activity with a high therapeutic index, as they did not induce muscle relaxation at the tested doses. nih.gov In the EPM test, certain derivatives increased the time spent in the open arms, an indicator of anxiolytic-like effects. The most active compounds in this regard were again those containing methyl and diphenylmethyl groups in the piperazine ring. nih.gov

| Compound | Substitution Pattern | Psychotropic Effect (EPM Test) |

|---|---|---|

| Compound 3i | Pyrazolo[3,4-c]-2,7-naphthyridine with diphenylmethylpiperazine | Significant increase in open arm time |

| Compound 4a | Pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridine with methylpiperazine | Moderate increase in open arm time |

| Compound 4i | Pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridine with diphenylmethylpiperazine | Significant increase in open arm time |

Modulation of Receptors (e.g., GABAA, SERT, 5-HT1A, mGlu2)

The neurotropic effects of the 2,7-naphthyridine derivatives were further investigated through molecular docking studies to understand their interactions with key central nervous system receptors. nih.gov These studies explored the binding of the most active compounds to the GABAA receptor, the serotonin (B10506) transporter (SERT), and the 5-HT1A receptor. nih.gov The results of the docking studies were in agreement with the experimental findings, suggesting that the observed anticonvulsant and psychotropic activities are likely mediated through the modulation of these receptor systems. nih.gov

Separately, research has shown that other naphthyridine analogs, specifically 1,7-naphthyridine 1-oxides, are potent and selective inhibitors of p38 mitogen-activated protein kinase, which is implicated in inflammatory processes that can affect the nervous system. nih.gov Furthermore, the metabotropic glutamate (B1630785) receptor 2 (mGlu2) has been identified as a therapeutic target for several brain disorders, and there is evidence of interaction between mGlu2/3 and 5-HT2A receptors in the prefrontal cortex, which could be relevant for the treatment of psychiatric conditions. nih.govnih.gov

Other Potential Biological Activities

Beyond the more extensively studied applications, the versatile scaffold of this compound and its related isomers, particularly 1,8-naphthyridine (B1210474), has been explored for a wide range of other potential therapeutic uses. These investigations have revealed promising activity in areas such as inflammation, pain management, gastric acid secretion, allergic reactions, and parasitic diseases.

Anti-inflammatory Activity

The naphthyridine core is a key feature in several compounds exhibiting significant anti-inflammatory properties. Research has shown that certain derivatives can modulate inflammatory pathways, suggesting their potential as alternatives to classical nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

A series of 1,8-naphthyridine-3-carboxamide derivatives were synthesized and evaluated for their potential as anti-cancer and anti-inflammatory agents. nih.gov Among these, three compounds, C-22, C-31, and C-34, were noted for their ability to inhibit the secretion of pro-inflammatory cytokines IL-1β and IL-6. nih.gov Compound C-34, in particular, demonstrated the most potent inhibition of inflammatory markers in a mouse dendritic cell model and significantly reduced the secretion of TNF-α, IL-1-β, and IL-6 in murine splenocytes and THP-1 cells. nih.gov Further in vivo studies showed that C-34 could suppress LPS-induced cytokines in mice and protect them from endotoxin-induced lethality, highlighting its potential as a dual anti-cancer and anti-inflammatory agent. nih.gov

In another study, new 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides were designed as anti-inflammatory agents. nih.gov The structure-activity relationship studies identified that substituents on the amide nitrogen greatly influenced the anti-inflammatory activity. nih.gov Compounds 33 and 34, which feature a pyridine (B92270) ring on the amide nitrogen, were found to be highly active against paw edema induced by carrageenin, zymosan, and arachidonic acid in rats. They also showed potent inhibition of the reversed passive Arthus reaction, indicating a broad spectrum of anti-inflammatory action. nih.gov

Table 1: Naphthyridine Derivatives with Anti-inflammatory Activity

| Compound Name | Chemical Name | Observed Activity |

|---|---|---|

| C-22 | 7-chloro-N-(3-(cyclopentylamino)-3-oxo-1-phenylpropyl)-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide | Inhibition of IL-1β and IL-6 secretion. nih.gov |

| C-31 | 7-chloro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide | Inhibition of IL-1β and IL-6 secretion. nih.gov |

| C-34 | 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide | Potent in vitro and in vivo inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.gov |

| Compound 33 | 4-hydroxy-2-oxo-1-phenyl-N-(pyridin-3-ylmethyl)-1,8-naphthyridine-3-carboxamide | Active against carrageenin-, zymosan-, and arachidonic acid-induced rat paw edemas. nih.gov |

| Compound 34 | 4-hydroxy-2-oxo-1-phenyl-N-(pyridin-4-ylmethyl)-1,8-naphthyridine-3-carboxamide | Active against carrageenin-, zymosan-, and arachidonic acid-induced rat paw edemas. nih.gov |

Analgesic Activity

Certain derivatives of the 1,8-naphthyridine scaffold have demonstrated notable analgesic properties. A study focused on substituted 5-amino Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,3-a] Current time information in Bangalore, IN.acs.orgnaphthyridine-6-carboxamides and a novel 5-amino-10-oxo-10H-pyrimido[1,2-a] Current time information in Bangalore, IN.acs.orgnaphthyridine-6-carboxamide derivative identified several compounds with significant pain-relieving effects. nih.gov

Specifically, compounds within the triazolonaphthyridine series, such as 2b-d, and the pyrimidonaphthyridine compound 15, were found to have predominant analgesic activity, which was often accompanied by sedative effects in mouse models. nih.gov This suggests that these classes of naphthyridine derivatives could be promising candidates for the development of new analgesic drugs. nih.gov

Table 2: Naphthyridine Derivatives with Analgesic Activity

| Compound Series/ID | Chemical Class | Observed Activity |

|---|---|---|

| Compounds 2b-d | Substituted 5-amino Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,3-a] Current time information in Bangalore, IN.acs.orgnaphthyridine-6-carboxamides | Prevalent analgesic activity with associated sedative effects in mice. nih.gov |

| Compound 15 | N,N-diethyl-5-(isobutylamino)-8-methyl-10-oxo-10H-pyrimido[1,2-a] Current time information in Bangalore, IN.acs.orgnaphthyridine-6-carboxamide | Prevalent analgesic activity with associated sedative effects in mice. nih.gov |

Gastric Antisecretory Properties

The potential of naphthyridine derivatives in treating conditions related to excessive stomach acid has also been investigated. A series of 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives were synthesized and shown to possess potent gastric antisecretory effects in the pyloric-ligated (Shay) rat model. nih.gov

From this series, two compounds were selected for more detailed evaluation. nih.gov These compounds demonstrated a dose-dependent reduction in total acid output in rats and were also effective at inhibiting food-stimulated acid secretion in conscious dogs with Pavlov pouches. nih.gov The potency of these compounds was found to be greater than that of cimetidine (B194882) in the rat model. nih.gov

Table 3: Naphthyridine Derivatives with Gastric Antisecretory Activity

| Compound ID | Chemical Name | Observed Activity |

|---|---|---|

| Compound 35 | 4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester | Potent, dose-related reduction of gastric acid output in rats. nih.gov |

| Compound 77 | 1-ethyl-1,2-dihydro-7-methyl-4-(4-methyl-1-piperazinyl)-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester | Potent, dose-related reduction of gastric acid output in rats; more potent than cimetidine. nih.gov |

Anti-allergic Properties

The naphthyridine framework has served as the basis for a novel class of anti-allergy agents. Substituted 1,8-naphthyridin-2(1H)-ones have been identified as potent, orally active inhibitors of allergic and nonallergic bronchospasm in animal models. nih.gov The mechanism of action is thought to involve the inhibition of the release of sulfidopeptide leukotrienes, which are key mediators in allergic reactions. nih.gov Structure-activity relationship studies led to the identification of several compounds of interest, including compound 12 (Sch 33303), which was selected for preclinical development. nih.gov

More recent research has focused on designing 1,8-naphthyridine-3-carboxylic acid derivatives as histamine (B1213489) H1 receptor (H1R) antagonists. nih.gov In this study, compound 5a1 was found to exhibit a promising bronchorelaxant effect in conscious guinea pigs, supporting the potential of this scaffold in managing allergic conditions like asthma. nih.gov

Table 4: Naphthyridine Derivatives with Anti-allergic Activity

| Compound ID | Chemical Name | Observed Activity |

|---|---|---|

| Compound 12 (Sch 33303) | 1-phenyl-3-(2-propenyl)-4-acetoxy-1,8-naphthyridin-2(1H)-one | Potent, orally active inhibitor of allergic bronchospasm; inhibitor of SRS-A release. nih.gov |

| Compound 87 | 1-(3'-chlorophenyl)-3-(2-propenyl)-4-acetoxy-1,8-naphthyridin-2(1H)-one | Potent inhibitor of allergic bronchospasm. nih.gov |

| Compound 89 | 1-(3'-methoxyphenyl)-3-(2-propenyl)-4-acetoxy-1,8-naphthyridin-2(1H)-one | Potent inhibitor of allergic bronchospasm. nih.gov |

| Compound 5a1 | Not specified | Promising bronchorelaxant effect in vivo; H1R antagonist. nih.gov |

Antimalarial Activity

The 1,8-naphthyridine scaffold has been recognized for its potential in developing new antimalarial drugs. nih.gov One study focused on the synthesis and evaluation of naphthyridine compounds as agents against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. A series of twelve compounds were tested for their in vitro antimalarial activity against a chloroquine-resistant strain (W2). Most of the synthesized compounds showed potent activity, with IC50 values equal to or less than 0.11 μM, which was superior to the activity of chloroquine (B1663885) (IC50 = 0.31 μM). Current time information in Bangalore, IN. These compounds also demonstrated excellent in vivo blood-schizontocidal antimalarial activity against both sensitive and resistant Plasmodium berghei strains in mice. Current time information in Bangalore, IN.

Anti-osteoporotic Activity

There is emerging evidence that naphthyridine derivatives may have applications in treating bone diseases like osteoporosis. nih.gov This condition arises from an imbalance in bone remodeling, where bone resorption by osteoclasts outweighs bone formation by osteoblasts. nih.gov Research into naturally derived 1,6-naphthyridine (B1220473) analogues, specifically aaptodines isolated from the marine sponge Aaptos suberitoide, has shown promising results. nih.gov

These compounds were found to inhibit the formation and resorption of osteoclasts induced by the Receptor Activator for Nuclear Factor κB Ligand (RANKL), a key protein in bone metabolism. nih.gov Among the tested compounds, aaptodine D exhibited the strongest inhibitory effect. nih.gov This finding suggests that aaptodines and related naphthyridine structures could be valuable candidates for developing drugs to treat osteoporosis and bone loss associated with hormone therapy. nih.gov

Bronchodilator Activity

Currently, there is a notable lack of published scientific literature specifically investigating the bronchodilator properties of this compound or its derivatives. While other heterocyclic compounds like xanthine (B1682287) derivatives are known to produce bronchodilation, this specific activity has not been a primary focus of research for the 1,7-naphthyridine class. nih.gov

Antiplatelet Activity

While direct studies on 1,7-naphthyridine derivatives are limited, research into the closely related 1,8-naphthyridine isomer has provided insights into potential antiplatelet activity. A series of 2-cycloalkylamino-3-phenyl-1,8-naphthyridine derivatives were synthesized and evaluated for their ability to inhibit in vitro human platelet aggregation induced by agents such as arachidonic acid, collagen, and adenosine (B11128) diphosphate (B83284) (ADP). nih.gov

Certain compounds within this series demonstrated noteworthy activity, comparable to the standard drug indomethacin, particularly against aggregation induced by arachidonate (B1239269) and collagen. nih.gov Further investigation into another series of 2,7-di(N-cycloamino)-3-phenyl-1,8-naphthyridine derivatives also revealed significant inhibitory effects. nih.gov The most active of these compounds were found to increase cyclic AMP (c-AMP) levels, suggesting a mechanism of action that does not involve the adenylyl cyclase system. nih.govnih.gov Although no definitive structure-activity relationship could be established from the results, it was observed that the presence of a morpholinyl or piperidinyl group at the C-2 position and a chloro or methoxy (B1213986) group at the C-7 position of the 1,8-naphthyridine nucleus appeared to support higher activity. nih.gov

Table 1: Antiplatelet Activity of Selected 1,8-Naphthyridine Derivatives

| Compound Type | Inducing Agent | Activity Noted | Key Structural Features | Reference |

|---|---|---|---|---|

| 2-cycloalkylamino-3-phenyl-1,8-naphthyridines | Arachidonic Acid, Collagen | Remarkable activity, similar to indomethacin | Variously substituted at C-6 and C-7 | nih.gov |

| 2-cycloalkylamino-3-phenyl-1,8-naphthyridines | ADP | Significant activity in one compound (8a) | Variously substituted at C-6 and C-7 | nih.gov |

| 2,7-di(N-cycloamino)-3-phenyl-1,8-naphthyridines | Arachidonic Acid, Collagen | Activity similar to papaverine | Di-substituted at C-2 and C-7 | nih.gov |

| 2,7-di(N-cycloamino)-3-phenyl-1,8-naphthyridines | ADP | Significant activity | Di-substituted at C-2 and C-7 | nih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. For the naphthyridine class, these studies have been crucial in optimizing potency and selectivity.

Influence of Substituent Positions on Biological Activity

The biological activity of naphthyridine derivatives is highly dependent on the nature and position of various substituents on the core ring structure.

Positions C-5, C-6, and C-7: In studies on the cytotoxic activity of naphthyridine derivatives against human cancer cell lines, substitutions at these positions were found to be critical. Generally, compounds with methyl groups at the C-6 or C-7 positions showed greater activity than those substituted at the C-5 position. nih.gov Conversely, derivatives with two methyl groups at both C-5 and C-7, or those with no substituents at these positions, were found to be significantly less active. nih.gov

Position C-1: For 1,7-naphthyridine 1-oxides investigated as p38 MAP kinase inhibitors, the N-oxide oxygen at position 1 was determined to be essential for biological activity and a likely factor in the molecule's selectivity over other kinases. nih.gov

Position C-2: The C-2 position has been identified as important for the cytotoxicity of certain naphthyridine derivatives. nih.gov

Position C-3: In the context of 1,8-naphthyridines with anticancer activity, a carboxy group at the C-3 position is considered essential for cytotoxicity. nih.gov

Position C-4: The C-4 carbonyl group is another key feature for the cytotoxicity of some naphthyridine derivatives. nih.gov

Position C-7: For 1,8-naphthyridines, an aminopyrrolidine functionality at the C-7 position has been highlighted as important for eliciting cytotoxicity. nih.gov

Stereochemical Considerations and their Impact on Efficacy

Stereochemistry plays a pivotal role in the efficacy of certain 1,7-naphthyridine derivatives, particularly those exhibiting axial chirality (atropisomerism). A study of axially chiral 1,7-naphthyridine-6-carboxamide derivatives as tachykinin NK(1) receptor antagonists demonstrated the profound impact of stereoisomerism on biological activity. nih.gov

The synthesis and evaluation of an 8-membered ring compound, (aR,9R)-8b, revealed it to be exceptionally potent. Its in vitro activity was approximately 750 times higher than its enantiomer (aS,9S)-8b, 40 times higher than its atropisomer (aS,9R)-8b, and 20 times higher than its diastereomer (aR,9S)-8b. nih.gov This dramatic difference in potency underscores that the specific three-dimensional arrangement around the -C(=O)-N-CH₂Ar moiety is critical for effective recognition and binding at the NK(1) receptor. nih.gov

Table 2: Impact of Stereochemistry on NK(1) Receptor Antagonistic Activity

| Compound | Stereochemistry | Relative Activity | Reference |

|---|---|---|---|

| (aR,9R)-8b | Atropisomeric (aR), Chiral Center (9R) | Baseline (Most Potent) | nih.gov |

| (aS,9S)-8b | Enantiomer of (aR,9R)-8b | ~750-fold lower | nih.gov |

| (aS,9R)-8b | Atropisomer of (aR,9R)-8b | ~40-fold lower | nih.gov |

| (aR,9S)-8b | Diastereomer of (aR,9R)-8b | ~20-fold lower | nih.gov |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

To better quantify the relationship between chemical structure and biological activity, Quantitative Structure-Activity Relationship (QSAR) models have been developed for naphthyridine derivatives. These computational models provide predictive insights for designing more potent compounds.

For a series of naphthyridine derivatives evaluated for cytotoxic activity against human cervical (HeLa), leukemia (HL-60), and prostate (PC-3) cancer cell lines, 3D-QSAR models were successfully developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models proved to be accurate and predictive, with high correlation coefficients. nih.gov

The resulting 3D-QSAR contour maps indicated that for all three cancer cell lines, the C-1 NH and C-4 carbonyl group of the naphthyridine ring, along with the C-2 naphthyl ring, were crucial for cytotoxicity. nih.gov The models further suggested specific modifications to enhance activity, such as introducing methyl groups on the C-2 naphthyl ring for HeLa cells or adding negatively charged and hydrogen bond acceptor groups for HL-60 cells. nih.gov

Other QSAR studies on 1,8-naphthyridin-4-ones identified the position, size, and polarity of substituents as the predominant factors controlling their activity as photosystem II inhibitors. wur.nl

Table 3: Summary of QSAR Models for Naphthyridine Derivatives

| Naphthyridine Series | Biological Activity | QSAR Model Type | Key Findings | Reference |

|---|---|---|---|---|

| Naphthyridine Derivatives | Cytotoxicity (HeLa, HL-60, PC-3 cells) | 3D-QSAR (CoMFA, CoMSIA) | C-1 NH, C-4 carbonyl, and C-2 naphthyl ring are important for activity. | nih.gov |

| 1,8-Naphthyridin-4-ones | Photosystem II Inhibition | 4-parameter QSAR | Substituent position, size, and polarity are key factors. | wur.nl |

| 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines | Anticancer Activity | 3D-QSAR (CoMFA) | Steric and electrostatic fields are significant for activity. | cphi-online.com |

Advanced Characterization and Computational Studies

Spectroscopic Analysis in Research Contexts

Spectroscopic methods are fundamental in elucidating the structural and photophysical properties of 4-Chloro-1,7-naphthyridine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the structural determination of this compound and its analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

For instance, in a derivative, 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, the ¹H NMR spectrum (in DMSO-d6) shows distinct peaks at 2.46 ppm (singlet, 3H), 6.67 ppm (broad singlet, 1H), 7.88 ppm (broad singlet, 1H), 8.65 ppm (broad singlet, 1H), and 11.62 ppm (broad singlet, 1H), which correspond to the different protons in the molecule. nih.gov The chemical shifts and coupling constants observed in ¹H NMR spectra are instrumental in assigning the positions of protons on the naphthyridine ring system.

Similarly, ¹³C NMR spectroscopy provides valuable information on the carbon framework of these compounds. While specific ¹³C NMR data for the parent this compound is not detailed in the provided results, analysis of related structures like 4-chlorobenzophenone (B192759) and other substituted naphthyridines demonstrates the utility of this technique in identifying the carbon atoms, including those bearing the chlorine substituent and those at the ring junctions. rsc.org

Table 1: Representative ¹H NMR Data for a this compound Derivative Interactive data table. Click on headers to sort.

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment | Reference |

|---|---|---|---|---|

| 2.46 | s | 3H | CH₃ | nih.gov |

| 6.67 | br. s. | 1H | Ar-H | nih.gov |

| 7.88 | br. s. | 1H | Ar-H | nih.gov |

| 8.65 | br. s. | 1H | Ar-H | nih.gov |

| 11.62 | br. s. | 1H | OH | nih.gov |

UV-Vis Spectroscopy for Photophysical Property Research

UV-Vis spectroscopy is employed to investigate the electronic transitions and photophysical properties of naphthyridine derivatives. The absorption and emission maxima are influenced by the molecular structure, including the presence and position of substituents like the chloro group, as well as the solvent polarity.

For related 4-amino-1,8-naphthalimide (B156640) derivatives, chloro-substituted intermediates exhibit absorption maxima around 341-345 nm and fluorescence maxima near 397-401 nm. nih.gov The spectroscopic properties of these types of compounds can be significantly dependent on the solvent environment. nih.gov While specific UV-Vis data for this compound is not available in the search results, the study of analogous compounds highlights the importance of this technique in understanding their electronic behavior.

Mass Spectrometry in Compound Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, a derivative of this compound, liquid chromatography-mass spectrometry (LC-MS) analysis shows a base peak at m/z 211.0 (100.0% relative intensity) and another significant peak at m/z 213.0 (32.0% relative intensity). nih.gov This isotopic pattern is characteristic of a molecule containing one chlorine atom.

For the related compound this compound-3-carbonitrile, the predicted monoisotopic mass is 189.00937 Da. uni.lu The predicted collision cross section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, are also calculated to aid in its identification in complex mixtures. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound-3-carbonitrile Interactive data table. Click on headers to sort.

| Adduct | m/z | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| [M+H]⁺ | 190.01665 | 136.1 | uni.lu |

| [M+Na]⁺ | 211.99859 | 149.3 | uni.lu |

| [M-H]⁻ | 188.00209 | 137.1 | uni.lu |

| [M+NH₄]⁺ | 207.04319 | 153.1 | uni.lu |

| [M+K]⁺ | 227.97253 | 142.8 | uni.lu |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For related chloro-7-azaindole-3-carbaldehydes, theoretical calculations and experimental spectra show characteristic bands for C=O stretching, N-H stretching, and C-H stretching vibrations. mdpi.com For example, the C=O stretching vibration is observed as a strong band in both IR and Raman spectra. mdpi.com In the case of 4-chloro-2-bromoaniline, theoretical calculations using DFT have been shown to be in good agreement with experimental FT-IR and FT-Raman data, allowing for detailed assignment of the vibrational modes. researchgate.net Although specific IR and Raman data for this compound were not found, the analysis of similar molecules indicates that these techniques would reveal characteristic bands for the C-Cl stretching, as well as the vibrations of the naphthyridine ring system.

Computational Chemistry and Theoretical Calculations

Computational chemistry provides valuable insights into the electronic structure, properties, and reactivity of molecules, complementing experimental findings.

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the geometric, electronic, and vibrational properties of molecules like this compound and its derivatives.

For instance, DFT calculations have been used to optimize the molecular structures and predict the vibrational frequencies of related chloro-substituted heterocyclic compounds. mdpi.comresearchgate.net These calculations help in the assignment of experimental IR and Raman spectra and can also be used to study the stability of different conformers. mdpi.com In the case of 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes, DFT calculations indicated that different conformers were more stable for each isomer. mdpi.com

Furthermore, quantum mechanical calculations are used to determine properties like molecular electrostatic potential (MEP), and HOMO-LUMO energies, which are important for understanding charge distribution and reactivity. nih.gov While specific quantum mechanical calculation results for this compound are not detailed in the provided search results, the application of these methods to similar molecules underscores their importance in modern chemical research.

Advanced Computational Analysis of this compound in Drug Discovery

The heterocyclic compound this compound serves as a significant scaffold in medicinal chemistry, primarily due to the versatile reactivity of its chlorine substituent and the ability of the naphthyridine core to engage in various biological interactions. nih.gov Advanced computational techniques are instrumental in elucidating its electronic properties, predicting its reactivity, and modeling its interactions with biological targets, thereby accelerating the drug discovery process.

1

Computational chemistry provides profound insights into the intrinsic properties of this compound, guiding its synthetic modification and predicting its biological potential. These in silico methods include quantum chemical calculations to understand its electronic structure and reactivity, as well as molecular modeling techniques to predict its behavior in a biological environment.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electron conductivity. nih.govekb.eg A small energy gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and a softer chemical species. ekb.eg For quinoline (B57606) and naphthyridine derivatives, these calculations are typically performed using Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set, to obtain optimized geometries and orbital energies. dergipark.org.tr The analysis of FMOs for this compound and its derivatives helps in understanding their reaction mechanisms and designing molecules with desired electronic characteristics for specific biological targets. dergipark.org.tr

Table 1: Frontier Molecular Orbital (FMO) Properties

| Parameter | Description | Significance in Drug Design |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to donate electrons; relates to reactivity with electrophilic sites on a biological target. nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to accept electrons; relates to reactivity with nucleophilic sites on a biological target. nih.gov |

| Energy Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.govekb.eg |

Molecular Electrostatic Potential (MEP) analysis is a powerful tool for predicting and interpreting chemical reactivity. researchgate.net It provides a three-dimensional map of the charge distribution around a molecule, visualizing the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.govresearchgate.net These regions correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. chemrxiv.org

For drug design, MEP maps are invaluable for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, between a ligand and its receptor. chemrxiv.org Regions of negative potential, often associated with lone pairs on heteroatoms like nitrogen and oxygen, are key sites for hydrogen bond donation. nih.gov In the context of this compound, the nitrogen atoms of the naphthyridine ring and the chlorine atom would be regions of particular interest, influencing how the molecule orients itself within a receptor's binding pocket. researchgate.netrsc.org

Table 2: MEP Analysis Color Coding and Interpretation

| Color | Potential | Interpretation |

| Red | Negative | Electron-rich region, susceptible to electrophilic attack, likely hydrogen bond acceptor site. nih.gov |

| Blue | Positive | Electron-poor region, susceptible to nucleophilic attack. nih.gov |

| Green | Neutral | Region of zero potential, indicating non-polar characteristics. nih.gov |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. bldpharm.com This method is used to analyze charge transfer, hyperconjugative interactions, and delocalization of electron density. researchgate.net

For reactivity prediction, NBO analysis is particularly useful for quantifying the stabilization energy associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net These interactions reveal the most significant delocalizations, indicating pathways for charge transfer and thus predicting sites of chemical reactivity. A new reactivity index based on NBOs, derived from Fukui functions, has been developed to precisely locate reaction sites for electrophilic or nucleophilic attack. nih.gov For a molecule like this compound, NBO analysis can pinpoint the most reactive bonds and atoms, guiding synthetic modifications to enhance binding affinity or other desired properties.

2 Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to another (the receptor, typically a protein). nih.gov This method is central to structure-based drug design, helping to elucidate the binding mode and affinity of potential drug candidates. For 1,7-naphthyridine (B1217170) derivatives, docking studies have been employed to understand their inhibitory activity against various targets, including kinases. researchgate.net

Studies on related naphthyridine scaffolds have shown that they can act as potent inhibitors of enzymes like Topoisomerase II and various kinases by fitting into their ATP-binding sites. nih.gov Docking simulations of 1,8-naphthyridine (B1210474) derivatives, for example, have proposed unique binding patterns within the etoposide (B1684455) binding pocket of topoisomerase IIβ. nih.gov Similarly, docking studies of 1,5-naphthyridine (B1222797) derivatives identified key interactions with the TGF-beta type I receptor. sigmaaldrich.com For this compound, docking would be used to predict its binding orientation and interactions, such as hydrogen bonds with backbone residues and π-π stacking with aromatic amino acids, within the active site of a target protein.

3 Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the predicted binding pose over time. nih.gov MD simulations model the atomic movements of the system, providing insights into the conformational changes of both the ligand and the protein upon binding. nih.gov

This technique is crucial for validating docking results. A stable binding mode in an MD simulation is characterized by minimal root-mean-square deviation (RMSD) of the ligand from its initial docked position. nih.gov MD simulations have been successfully used to confirm the stability of various ligand-protein complexes, including peptidomimetic inhibitors of the CDC7 kinase. nih.gov For a promising this compound derivative identified through docking, MD simulations would be performed to ensure that the key interactions observed in the static model are maintained in a more realistic, dynamic environment, thus confirming its potential as a stable inhibitor.

4 In Silico Screening and Cheminformatics for Drug Discovery

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach, a key component of cheminformatics, significantly accelerates the initial stages of drug discovery by prioritizing compounds for experimental testing. chemrxiv.org

For the this compound scaffold, cheminformatics approaches can be used to build and screen virtual libraries of derivatives. Machine learning models, trained on known active and inactive compounds, can predict the biological activity of new analogues. researchgate.net For instance, machine learning combined with molecular docking has been used to investigate the structure-activity relationships of 1,7-naphthyridine inhibitors of PIP4K2A, a lipid kinase implicated in cancer. researchgate.net These computational strategies allow for the rapid exploration of the chemical space around the this compound core, facilitating the rational design of novel and potent drug candidates.

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-1,7-naphthyridine, and how can reaction conditions be optimized for higher yields?